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Compound of Interest

Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

CAS No.: 741738-54-5

Cat. No.: B3021137

Get Quote

Abstract 2-Ethoxy-5-nitrobenzaldehyde (CAS: 741738-54-5) is a critical synthetic building

block utilized extensively in the development of advanced pharmaceutical agents, including

quaternary ammonium chalcone derivatives with anti-drug-resistant bacterial activity[1]. As a

solid powder at ambient conditions, its thermal behavior is a primary indicator of structural

integrity. This technical guide provides an in-depth analysis of its physical state, the

thermodynamic causality behind its melting point variations, and field-proven protocols for its

synthesis and analytical validation.

Quantitative Physicochemical Data
Understanding the baseline physicochemical properties of 2-Ethoxy-5-nitrobenzaldehyde is

essential for downstream formulation and reaction engineering. The data below summarizes its

core structural and physical characteristics[2].
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Property Value

Chemical Name 2-Ethoxy-5-nitrobenzaldehyde

CAS Number 741738-54-5

Molecular Formula C9H9NO4

Molecular Weight 195.17 g/mol

Physical State (Ambient) Solid (Powder)

Melting Point (Commercial Standard) 70–72 °C

Melting Point (Literature/Crude) 48–50 °C

SMILES CCOC1=C(C=C(C=C1)[O-])C=O

Structural Thermodynamics & The Melting Point
Paradox
The physical state of 2-Ethoxy-5-nitrobenzaldehyde is fundamentally dictated by its

intermolecular forces. The molecule features a highly electron-withdrawing nitro group (-NO2)

at the 5-position and an electron-donating ethoxy group (-OCH2CH3) at the 2-position, flanking

a formyl group (-CHO)[2]. This "push-pull" electronic configuration establishes strong dipole-

dipole interactions and facilitates planar

stacking in the solid crystal lattice, rendering it a solid powder at room temperature.

The Melting Point Discrepancy: Commercial high-purity standards report a melting point of 70–

72 °C. However, peer-reviewed synthetic literature frequently reports melting points in the

range of 48–50 °C for newly synthesized batches[3]. As an application scientist, it is critical to

recognize that this discrepancy is rarely due to gross structural errors, but rather stems from

two thermodynamic factors:

Polymorphism & Lattice Energy: Different crystallization solvents yield different crystal habits.

Rapid precipitation from an aqueous quench often yields a metastable, loosely packed

polymorph with a lower lattice energy, melting at ~48 °C[3].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3021137/docs?utm_src=pdf-body#physicochemical-profiling-and-phase-behavior-of-2-ethoxy-5-nitrobenzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/4766542
http://repository.ias.ac.in/3733/1/3733.pdf
http://repository.ias.ac.in/3733/1/3733.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Residual Solvent Trapping: The ethoxy chain can form inclusion complexes with residual

reaction solvents (e.g., N,N-Dimethylformamide), which depresses the melting point by

disrupting the crystal lattice.
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Caption: Thermodynamic pathway of solid-to-liquid phase transition during melting.

Self-Validating Synthesis & Crystallization Protocol
To achieve the thermodynamically stable polymorph (mp 70–72 °C), the synthesis must be

coupled with a rigorous, controlled crystallization protocol. The following methodology details

the O-alkylation of 5-nitrosalicylaldehyde[3].
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Caption: Synthesis and crystallization workflow of 2-Ethoxy-5-nitrobenzaldehyde.

Step-by-Step Methodology
Phase 1: O-Alkylation (Reaction Engineering)

Reagent Preparation: Dissolve 5.0 g (29.9 mmol) of 5-nitrosalicylaldehyde and 10.7 g (32.9

mmol) of Cesium Carbonate (

) in 20 mL of anhydrous DMF[3]. Causality Check:

is specifically selected over
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because the larger cesium cation provides better solubility of the phenoxide intermediate in
DMF. This enhances the nucleophilicity of the oxygen atom and prevents unwanted side-
reactions at the formyl group.

Electrophile Addition: Slowly add a solution of 7.9 g (40.0 mmol) ethyl p-toluenesulfonate in

10 mL DMF over a 20-minute period[3].

Thermal Activation: Heat the reaction mixture to 60–70 °C under a continuous nitrogen

atmosphere for 4 hours[3]. Validation Check: Perform Thin-Layer Chromatography (TLC)

using a Hexanes:EtOAc (3:1) mobile phase. The complete disappearance of the starting

material spot validates reaction completion.

Phase 2: Isolation and Thermodynamic Crystallization 4. Quenching: Cool the mixture to 0 °C

to minimize degradation, then quench by slowly adding 20 mL of deionized water[3]. 5.

Acidification: Adjust the pH by adding 20% HCl dropwise until a distinct yellow solid

precipitates[3]. 6. Filtration: Filter the crude solid and wash extensively with water (100 mL) to

remove residual DMF and cesium salts[3]. 7. Recrystallization (Critical Step): To achieve the

70–72 °C melting point, dissolve the crude powder in a minimum volume of boiling ethanol.

Slowly cool to room temperature, then transfer to 4 °C. Application Scientist's Note: Do not

crash the product out of solution using an immediate ice bath. Slow cooling allows the

molecules to arrange into the lowest-energy, most densely packed crystal lattice, avoiding the

48 °C metastable polymorph. 8. Drying: Dry under high vacuum at 40 °C for 12 hours to

remove trace ethanol.

Analytical Validation of Physical State
To confirm the physical state and polymorphic purity of the synthesized 2-Ethoxy-5-
nitrobenzaldehyde, a rigorous thermal analysis is required.

Protocol: Differential Scanning Calorimetry (DSC)
While capillary melting point apparatuses are standard, DSC provides a self-validating

thermodynamic profile that eliminates human error in visual phase-change detection.

Sample Preparation: Accurately weigh 3–5 mg of the dried powder into an aluminum DSC

pan and crimp securely.
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Method Setup: Equilibrate the sample at 25 °C. Program a heating ramp of 2 °C/min up to

100 °C under a 50 mL/min nitrogen purge. Causality Check: A slow heating rate (2 °C/min)

prevents thermal lag, ensuring the recorded endothermic peak accurately reflects the true

melting point rather than an artifact of rapid heating.

Data Interpretation: A sharp, singular endothermic peak with an onset at ~70 °C and a peak

maximum at ~72 °C confirms the presence of the thermodynamically stable polymorph. A

broad peak, or a peak near 48–50 °C, indicates incomplete crystallization or residual solvent

impurities[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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